

A Head-to-Head In Vitro Comparison of Piboserod and SB 206553

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Compound of Interest		
Compound Name:	Piboserod	
Cat. No.:	B1663627	Get Quote

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This guide provides a detailed in vitro comparison of two notable serotonin receptor modulators, **Piboserod** and SB 206553. The information presented is collated from various scientific publications to offer a comprehensive overview of their respective pharmacological profiles.

Introduction

Piboserod is recognized as a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2][3] It has been investigated for its potential therapeutic applications in cardiovascular and gastrointestinal disorders.[4][5] In contrast, SB 206553 is a potent and selective antagonist of the 5-HT2B and 5-HT2C receptors, with some reports also describing it as a 5-HT2C inverse agonist. Its pharmacological profile has led to its investigation in the context of anxiety and other central nervous system disorders. This guide focuses on the in vitro characteristics of these two compounds, providing a comparative analysis of their binding affinities, functional activities, and the signaling pathways they modulate.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for **Piboserod** and SB 206553, compiled from multiple sources. It is important to note that direct head-to-head comparative studies are limited, and thus, variations in experimental conditions across different studies should be considered.



Table 1: Receptor Binding Affinity

Compo und	Recepto r Subtype	Species	Cell Line	Radiolig and	pKi (± SEM)	Ki (nM)	Referen ce(s)
Pibosero d	Human 5-HT4	Human	-	-	10.4 ± 0.1	~0.04	
Human 5-HT4	Human	-	-	-	~1.5		
Human 5-HT2B	Human	-	-	6.6 ± 0.1	~251		
SB 206553	Human 5-HT2C	Human	HEK 293	[3H]Mesu lergine	7.9	~12.6	
Human 5-HT2B	Human	HEK 293 / CHO- K1	-	~8.1	~7.7		
Rat 5- HT2B	Rat	Stomach Fundus	-	pA2 = 8.9	-	•	
Human 5-HT2A	Human	HEK 293	[3H]Keta nserin	5.8	~1585	-	
Human 5-HT4	Human	-	-	4.9 ± 0.1	~12589	-	

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Functional Activity



Compoun d	Primary Target	Function al Assay	Cell Line/Tiss ue	Effect	Potency	Referenc e(s)
Piboserod	5-HT4 Receptor	cAMP Accumulati on Assay	-	Antagonist	-	
SB 206553	5-HT2C Receptor	Phosphoin ositide Hydrolysis Assay	HEK 293 cells expressing human 5- HT2C	Surmounta ble Antagonist	pKB = 9.0	
5-HT2C Receptor	-	-	Inverse Agonist	-		-

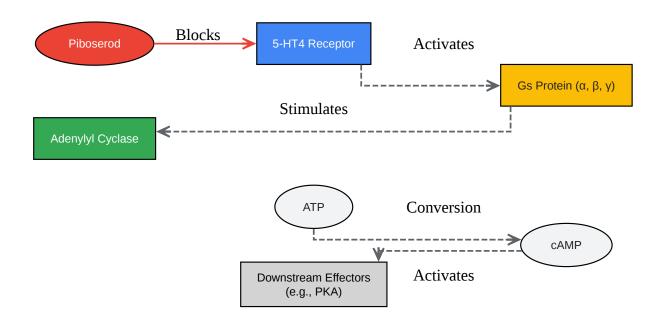
pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist.

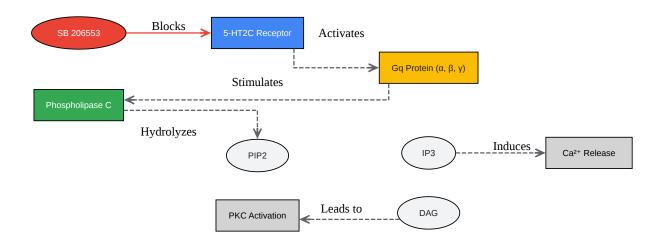
Signaling Pathways

The distinct receptor targets of **Piboserod** and SB 206553 translate to their modulation of different intracellular signaling cascades.

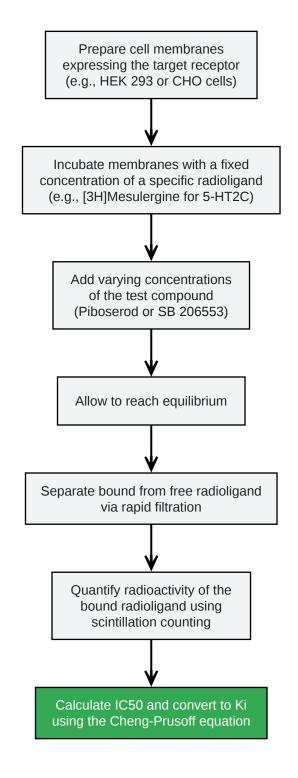
Piboserod, as a 5-HT4 receptor antagonist, primarily interferes with the Gs-alpha subunit (Gαs) signaling pathway. Activation of the 5-HT4 receptor by an agonist typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). **Piboserod** blocks this response.











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